2-amino-4-(4-fluorophenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile
Description
This compound belongs to the pyrano[3,2-c]pyridine family, characterized by a fused bicyclic core with substituents that modulate its physicochemical and pharmacological properties. The structure features a 4-fluorophenyl group at position 4, a methyl group at position 7, a 2-phenylethyl chain at position 6, and a nitrile group at position 2.
Properties
IUPAC Name |
2-amino-4-(4-fluorophenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN3O2/c1-15-13-20-22(24(29)28(15)12-11-16-5-3-2-4-6-16)21(19(14-26)23(27)30-20)17-7-9-18(25)10-8-17/h2-10,13,21H,11-12,27H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STTXNQAFXQAORV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC=C(C=C3)F)C(=O)N1CCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-amino-4-(4-fluorophenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile is a complex organic compound with significant potential in medicinal chemistry. Its structural features suggest various biological activities, including anti-inflammatory, antibacterial, and anticancer properties. This article synthesizes available research findings on the biological activity of this compound, highlighting its pharmacological significance.
| Property | Value |
|---|---|
| Molecular Formula | C24H20FN3O2 |
| Molar Mass | 401.43 g/mol |
| Density | 1.34 g/cm³ (predicted) |
| Boiling Point | 660.8 °C (predicted) |
| pKa | 3.12 (predicted) |
Antibacterial Activity
Research has shown that compounds similar to this compound exhibit varying degrees of antibacterial activity. For instance, studies indicate moderate to strong activity against Salmonella typhi and Bacillus subtilis . The compound's ability to inhibit bacterial growth may be linked to its interaction with bacterial enzymes or cell membranes.
Anticancer Properties
The compound has been evaluated for its anticancer potential. In vitro studies demonstrated that it can inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. For example, derivatives of pyrano[3,2-c]pyridine structures have been noted for their anticancer effects in various cancer cell lines .
Enzyme Inhibition
Enzyme inhibition studies have highlighted the compound's potential as an acetylcholinesterase (AChE) inhibitor. Compounds with similar structures have shown strong inhibitory activity against AChE, which is crucial for developing treatments for neurodegenerative diseases like Alzheimer's . Additionally, the compound may exhibit urease inhibitory activity, further supporting its therapeutic potential .
Case Studies and Research Findings
- Antimicrobial Screening : A study evaluating various derivatives found that certain modifications to the pyrano[3,2-c]pyridine core enhanced antibacterial properties against specific strains while maintaining low cytotoxicity to human cells .
- Docking Studies : Molecular docking studies have elucidated the binding interactions of this compound with target proteins involved in disease pathways. These studies suggest that the compound can effectively bind to active sites of enzymes critical for bacterial survival .
- In Vivo Studies : Preliminary in vivo studies indicate that this compound could reduce tumor size in animal models when administered at therapeutic doses, suggesting a promising avenue for further clinical development .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to this structure. For instance, derivatives of similar pyrano[3,2-c]pyridine compounds have been synthesized and tested against various human tumor cell lines. Notable findings include:
- Antiproliferative Effects : Certain derivatives exhibited significant antiproliferative activity against melanoma cells, leading to microtubule disruption and G2/M cell cycle arrest. This suggests a mechanism involving interference with cellular division processes .
- Anti-Angiogenic Properties : The compounds demonstrated anti-angiogenic effects both in vitro and in vivo, indicating their potential as therapeutic agents in cancer treatment by inhibiting blood vessel formation necessary for tumor growth .
Synthesis and Derivatives
The synthesis of 2-amino-4-(4-fluorophenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile typically involves multi-component reactions starting from 4-hydroxycoumarin and malononitrile. Variations in substituents on the aryl groups can lead to different biological activities.
Table 1: Synthesis Pathway Overview
| Step | Reagents | Conditions | Product |
|---|---|---|---|
| 1 | 4-Hydroxycoumarin + Malononitrile + Aldehyde | Mild heating | Pyrano derivative |
| 2 | Cyclization and Functionalization | Reflux | Target compound |
Pharmacological Insights
The pharmacological profile of this compound indicates potential applications beyond oncology:
- Neuroprotective Effects : Some studies have explored the neuroprotective properties of pyrano derivatives against neurodegenerative diseases.
- Antimicrobial Activity : Compounds within this class have shown promising results against various bacterial strains, suggesting potential use as antimicrobial agents.
Case Studies
Several case studies illustrate the efficacy of related compounds:
- Case Study on Anticancer Activity : A study demonstrated that a derivative of pyrano[3,2-c]pyridine significantly inhibited the growth of A375 melanoma cells through specific pathways involving apoptosis and cell cycle modulation .
- Neuroprotection Research : Another investigation revealed that certain derivatives could protect neuronal cells from oxidative stress-induced damage, indicating their potential for treating neurodegenerative conditions.
Comparison with Similar Compounds
2-Amino-4-(2-chlorophenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile
- Key Difference : The 4-position substituent is a 2-chlorophenyl group instead of 4-fluorophenyl.
- Impact : Chlorine’s larger atomic radius and higher electronegativity may enhance hydrophobic interactions in biological targets compared to fluorine. However, this compound’s solubility in polar solvents is reduced (logP increased by ~0.5 units) .
2-Amino-4-(4-hydroxyphenyl)-7-methyl-5-oxo-6-(3-pyridinylmethyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile
- Key Difference : A 4-hydroxyphenyl group replaces the 4-fluorophenyl, and the 6-position has a 3-pyridinylmethyl chain.
- The pyridinylmethyl substituent may enhance binding to nicotinic acetylcholine receptors .
Modifications at the 6-Position
2-Amino-4-(4-chlorophenyl)-7-methyl-5-oxo-6-(3-pyridinylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
2-Amino-4-(4-fluorophenyl)-7-methyl-5-oxo-6-(dimethylaminoethyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile
- Key Difference: A dimethylaminoethyl group at position 4.
- Impact : The tertiary amine increases water solubility (logP reduced by ~1.2) and may facilitate interactions with nucleic acids or G-protein-coupled receptors .
Heterocyclic Core Modifications
7-Amino-4-oxo-4,5-dihydro-3H-pyrano[2,3-d]pyrimidine-6-carbonitrile
- Key Difference : A pyrimidine ring replaces the pyridine core.
- This analog exhibited IC₅₀ = 8.2 µM against EGFR kinase .
Data Tables
Table 1: Structural and Pharmacological Comparison
Table 2: Physicochemical Properties
Q & A
Q. What synthetic methodologies are commonly employed for constructing the pyrano[3,2-c]pyridine core in this compound?
The pyrano[3,2-c]pyridine scaffold is typically synthesized via multi-step cyclization reactions. A plausible route involves:
- Condensation : Reacting a fluorophenyl-substituted β-ketoester with a cyanoacetamide derivative to form the pyran ring.
- Cyclization : Intramolecular cyclization under acidic or basic conditions to generate the fused pyridine ring. Fluorination at the 4-position can be achieved using β-CF3 aryl ketones under metal-free conditions, as described for analogous fluorinated pyrimidines .
- Functionalization : Introducing the 2-phenylethyl sidechain via alkylation or nucleophilic substitution.
Q. How is the compound characterized spectroscopically, and what key data should be reported?
- NMR : , , and NMR are critical. For example, the 4-fluorophenyl group typically shows a doublet in NMR (δ ~6.90–7.19 ppm, ) and a singlet in NMR (δ ~−115 to −175 ppm) .
- HRMS : Exact mass analysis confirms molecular formula. Discrepancies between calculated and observed values must be addressed, e.g., isotopic patterns for chlorine/fluorine .
- XRD : Single-crystal X-ray diffraction resolves stereochemistry and confirms substituent positions .
Q. What are the primary challenges in purifying this compound?
- Solubility : The compound’s lipophilic nature (due to aryl and alkyl groups) may require mixed solvents (e.g., DCM/methanol) for recrystallization.
- Byproducts : Side reactions during cyclization (e.g., incomplete ring closure) necessitate column chromatography with gradient elution (silica gel, hexane/ethyl acetate).
Advanced Research Questions
Q. How can contradictions between computational predictions and experimental crystallographic data be resolved?
- Refinement Tools : Use SHELXL for high-resolution refinement, incorporating anisotropic displacement parameters and validating with R-factors .
- DFT Optimization : Compare experimental bond lengths/angles with density functional theory (DFT)-optimized structures. Discrepancies >0.05 Å may indicate crystal packing effects .
- Twinned Data : For twinned crystals, employ SHELXD/SHELXE to deconvolute overlapping reflections .
Q. What strategies optimize reaction yield in multi-step syntheses of this compound?
- Design of Experiments (DoE) : Use statistical models to screen variables (temperature, solvent, catalyst loading). For example, a central composite design can identify optimal conditions for fluorination .
- Flow Chemistry : Continuous-flow systems improve reproducibility in oxidation or cyclization steps, reducing side reactions .
- In Situ Monitoring : FTIR or Raman spectroscopy tracks intermediate formation, enabling real-time adjustments .
Q. How do steric and electronic effects influence the regioselectivity of substituents on the pyrano-pyridine core?
- Steric Maps : Generate steric maps (e.g., using WinGX) to visualize hindrance from the 2-phenylethyl group, which directs electrophilic substitution to the 7-methyl position .
- Hammett Analysis : Correlate substituent σ-values with reaction rates. Electron-withdrawing groups (e.g., -CN) accelerate cyclization but may deactivate the pyridine ring toward further functionalization .
Q. What advanced techniques validate the compound’s stability under physiological conditions?
- Accelerated Stability Studies : Expose the compound to pH 2–9 buffers at 40°C for 48 hours, monitoring degradation via HPLC-MS.
- Plasma Stability Assays : Incubate with human plasma (37°C, 1 hour) to assess esterase-mediated hydrolysis of labile groups (e.g., oxo or nitrile moieties) .
Methodological Notes
- Crystallography : For disordered structures, use PART instructions in SHELXL to model overlapping conformers .
- Data Reproducibility : Report melting points with DSC data (onset/peak temperatures) to account for polymorphism .
- Contradiction Mitigation : Cross-validate NMR assignments using 2D techniques (COSY, HSQC), especially for overlapping signals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
